ent-依折麦布

描述

Ezetimibe is a cholesterol absorption inhibitor used to treat high cholesterol and triglyceride levels in the blood, in patients with heterozygous familial hypercholesterolemia (HeFH), homozygous familial hypercholesterolemia (HoFH), or homozygous familial sitosterolemia . It reduces the absorption of cholesterol from foods and the production of cholesterol in your body .

Synthesis Analysis

A ligand-based study on ezetimibe analogues is reported, together with one-hit synthesis . A convenient asymmetric synthesis of (2S,3S)-N- -®-methylbenzyl-3-methoxycarbonylethyl-4-methoxyphenyl -lactam is described starting from Baylis–Hillman adducts . The route involves a domino process: allylic acetate rearrangement, stereoselective Ireland–Claisen rearrangement and asymmetric Michael addition, which provides a -amino acid derivative with full stereochemical control .Chemical Reactions Analysis

The main analytical methodologies for the quantification of Ezetimibe have been described . Most methods for analyzing Ezetimibe use C8 or C18 stationary phases in gradient mode with binary mobile phases containing acetonitrile and an acidic buffer solution with ultraviolet detection .Physical And Chemical Properties Analysis

Ezetimibe has a large number of process-related impurities and degradation products and needs strict quality control of its impurities . Specific chiral methods for the evaluation of its chiral impurities are also a need for Ezetimibe .科学研究应用

心血管益处

依折麦布已显示出改善肥胖和 2 型糖尿病模型中的心血管并发症和肝脂肪变性的希望。它通过恢复降低的磷酸-Akt 和磷酸内皮一氧化氮合酶水平,降低血管超氧化物水平,并通过减少 NADPH 氧化酶介导的氧化应激来减轻心脏损伤,从而显着改善血管内皮功能 (福田等,2010)。此外,依折麦布对非酒精性脂肪性肝病 (NAFLD) 和葡萄糖代谢的影响表明其在这些疾病管理中的效用,作为降低心血管风险策略的一部分 (竹下等,2014)。

分子机制

依折麦布的作用机制涉及抑制尼曼-匹克 C1 样 1 (NPC1L1) 蛋白,这是胆固醇吸收的关键介质。这种抑制是依折麦布降低胆固醇水平并可能影响与胆固醇代谢相关的各种代谢途径的关键 (加西亚-卡尔沃等,2005)。

逆向胆固醇转运

研究强调了依折麦布在增强从外周组织巨噬细胞逆向胆固醇转运 (RCT) 中的作用,这是动脉粥样硬化保护中的一个关键过程。依折麦布调节胆固醇吸收的能力显着影响 RCT 的效率,表明其具有超出简单降低胆固醇的动脉粥样硬化保护作用的潜力 (塞哈耶克和哈森,2008)。

对肝脏疾病的影响

依折麦布对 NAFLD 和相关肝脏疾病的影响特别令人感兴趣。研究表明依折麦布在改善 NAFLD 病理方面有效,包括改善肝纤维化和改变肝脂肪酸组成。这些发现表明依折麦布在管理与血脂异常和代谢综合征相关的肝病中具有更广泛的治疗作用 (竹下等,2014)。

作用机制

Target of Action

The primary target of ent-Ezetimibe is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . This protein is essential for promoting intestinal cholesterol uptake . It is localized on the apical membrane or brush border of small intestines and plays an important role in dietary cholesterol absorption and biliary cholesterol reabsorption by enterocytes .

Mode of Action

Ent-Ezetimibe selectively inhibits the absorption of cholesterol and phytosterols by the small intestine . It achieves this by directly binding to a transmembrane loop of the NPC1L1 protein , a key transporter facilitating cholesterol ingress into enterocytes, the cells lining the small intestine . This interaction results in a decrease in the integration of cholesterol into chylomicrons, which subsequently reduces the delivery of cholesterol to the liver .

Biochemical Pathways

By interfering with the intestinal uptake of cholesterol and phytosterols, ent-Ezetimibe reduces the delivery of intestinal cholesterol to the liver . This diminished delivery stimulates the expression of hepatic genes involved in LDL receptor expression and cholesterol biosynthesis, which in turn promotes hepatic LDL receptor expression and facilitates LDL-C clearance from plasma .

Pharmacokinetics

Following oral administration, ent-Ezetimibe is rapidly absorbed and extensively metabolized (>80%) to the pharmacologically active ent-Ezetimibe-glucuronide . Total ent-Ezetimibe concentrations reach a maximum 1–2 hours post-administration, followed by enterohepatic recycling and slow elimination . The estimated terminal half-life of ent-Ezetimibe and ent-Ezetimibe-glucuronide is approximately 22 hours . Approximately 78% of the dose is excreted in the feces predominantly as ent-Ezetimibe, with the balance found in the urine mainly as ent-Ezetimibe-glucuronide .

Result of Action

Ent-Ezetimibe mediates its blood cholesterol-lowering effect via selectively inhibiting the absorption of cholesterol and phytosterols by the small intestine . This results in a significant reduction in serum LDL-C levels . As demonstrated in the IMPROVE-IT trial, ent-Ezetimibe has been shown to reduce the rate of cardiovascular events in high-risk patients .

Action Environment

The action of ent-Ezetimibe is influenced by the environment within the small intestine, particularly the presence of dietary and biliary cholesterol. The drug’s efficacy in reducing cholesterol absorption may be influenced by factors such as diet and the individual’s cholesterol levels . .

生化分析

Biochemical Properties

ent-Ezetimibe interacts with the cholesterol transport protein Nieman Pick C1 like 1 protein . This interaction plays a crucial role in the biochemical reactions that lead to the lowering of low-density lipoprotein cholesterol (LDL-C) levels .

Cellular Effects

ent-Ezetimibe influences cell function by reducing the absorption of cholesterol in the cells of the small intestine . This leads to a decrease in the delivery of intestinal cholesterol to the liver, which in turn reduces hepatic cholesterol stores and increases clearance of cholesterol from the bloodstream .

Molecular Mechanism

The molecular mechanism of action of ent-Ezetimibe involves binding to the Nieman Pick C1 like 1 protein, inhibiting the absorption of cholesterol at the brush border of the small intestine . This results in a decrease in the delivery of cholesterol to the liver, leading to a reduction in the cholesterol content in hepatic cells .

Temporal Effects in Laboratory Settings

It is known that ent-Ezetimibe is an effective LDL-C lowering agent and is safe and well tolerated .

Metabolic Pathways

ent-Ezetimibe is involved in the cholesterol metabolism pathway. By inhibiting the absorption of cholesterol in the small intestine, it affects the delivery of cholesterol to the liver and alters the metabolic flux of cholesterol .

属性

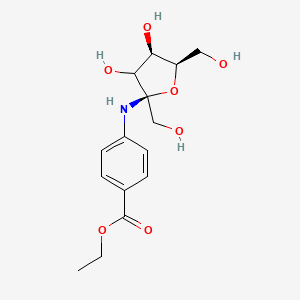

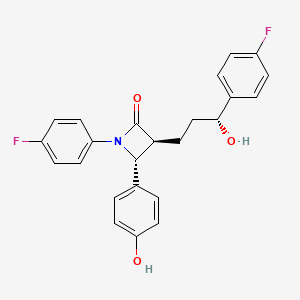

IUPAC Name |

(3S,4R)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNTVTPDXPETLC-ZRBLBEILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]2[C@@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@H](C4=CC=C(C=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1376614-99-1 | |

| Record name | (3S,4R)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1376614991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S,4R)-1-(4-FLUOROPHENYL)-3-((R)-3-(4-FLUOROPHENYL)-3-HYDROXYPROPYL)-4-(4-HYDROXYPHENYL)AZETIDIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FST3D70Q0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfone](/img/structure/B586081.png)

![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide](/img/structure/B586091.png)

![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone](/img/structure/B586092.png)